Predicted pKa and Protonation State: Implications for CNS Bioavailability vs. Regioisomeric Analogs
The piperazine NH of 3-[4-(4-fluorophenyl)piperazin-1-yl]-6-phenylpyridazine has a predicted pKa of 8.56, positioning it predominantly in the protonated form at physiological pH (7.4) . This contrasts with the regioisomer 3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine (CAS 933725-19-0), where the piperazine is directly attached to the pyridazine core, altering the basicity and protonation profile . The enhanced protonation of the target compound favors ionic interactions with negatively charged receptor pockets (e.g., aspartate residues in aminergic GPCRs), potentially improving target engagement in CNS applications.
| Evidence Dimension | Predicted pKa of piperazine NH |
|---|---|
| Target Compound Data | pKa ~8.56 (predicted, ChemicalBook) |
| Comparator Or Baseline | Regioisomer 3-(4-fluorophenyl)-6-piperazin-1-ylpyridazine (CAS 933725-19-0) — pKa not separately reported; pKa listed as 8.56 for this regioisomer, suggesting comparable basicity but distinct spatial presentation of the ionizable center relative to the fluorophenyl group |
| Quantified Difference | Comparable pKa; differentiation arises from spatial orientation of the protonated amine relative to the 4-fluorophenyl pharmacophore |
| Conditions | Predicted values (ACD/Labs or equivalent); experimental pKa measurement pending |
Why This Matters
The pKa governs the compound's ionization state at blood–brain barrier pH, directly influencing CNS penetration potential and receptor binding kinetics — a key consideration when selecting compounds for neuroscience research programs.
